2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
The compound “2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a thieno[2,3-d]pyrimidin-2-yl core with various substituents. These include a 4-methoxyphenyl group, a prop-2-enyl group, and a sulfanyl-N-(4-sulfamoylphenyl)acetamide group .Scientific Research Applications
Antitumor and Anticancer Activity
Several studies have highlighted the antitumor and anticancer potential of compounds structurally related to 2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide. Compounds containing the thieno[2,3-d]pyrimidine scaffold, like the compound , have demonstrated potent dual inhibitory activities against human thymidylate synthase and dihydrofolate reductase, key enzymes in the nucleotide synthesis pathway, making them promising agents in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008). Furthermore, derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine have shown significant antitumor activity against various human cancer cell lines, underscoring the potential of these compounds in developing effective cancer therapies (Hafez & El-Gazzar, 2017).
Biological Interactions and Binding Studies
Certain derivatives of the compound have been synthesized and studied for their interactions with biological molecules like bovine serum albumin (BSA). These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drugs. Studies have investigated the binding constants, thermodynamic parameters, and quenching constants of these interactions, providing valuable insight into the biological behavior of these compounds (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Molecular Structure and Spectroscopic Analysis
Compounds structurally related to 2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide have been the subject of extensive spectroscopic and structural analysis. Studies involving crystal structures, nuclear magnetic resonance (NMR), and mass spectrometry have provided detailed insight into the molecular geometry, electronic structure, and intermolecular interactions of these compounds, which are fundamental for understanding their chemical behavior and potential therapeutic applications (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).
Mechanism of Action
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S3/c1-3-12-28-23(30)21-19(15-4-8-17(33-2)9-5-15)13-34-22(21)27-24(28)35-14-20(29)26-16-6-10-18(11-7-16)36(25,31)32/h3-11,13H,1,12,14H2,2H3,(H,26,29)(H2,25,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQAFHOTCLOYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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